molecular formula C17H18N2O4S B2948953 methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate CAS No. 1210925-63-5

methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate

Cat. No.: B2948953
CAS No.: 1210925-63-5
M. Wt: 346.4
InChI Key: DNVSVNORAQFNAV-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate is a complex organic compound that features a thiophene ring, a benzoate ester, and a carbamoylformamido group

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, including enzymes, receptors, and ion channels, contributing to their diverse biological effects.

Mode of Action

Thiophene-based analogs are known to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or blocking ion channels . The specific interactions and changes resulting from this compound’s action would depend on its particular target(s).

Biochemical Pathways

Thiophene-based analogs are known to influence a variety of biochemical pathways due to their diverse target interactions . These can include pathways related to inflammation, cancer, microbial infections, and more. The downstream effects of these pathway modulations can vary widely, from changes in cell signaling and gene expression to alterations in cellular metabolism.

Result of Action

Based on the known activities of thiophene-based analogs, potential effects could include changes in cellular signaling, alterations in gene expression, inhibition of cell growth or microbial activity, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of thiophene with appropriate reagents to introduce the propan-2-yl group. This is followed by the formation of the carbamoylformamido group through a series of reactions involving formamide and isocyanates. The final step involves esterification with methyl benzoate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoylformamido group can be reduced to amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or alcohol derivatives.

Scientific Research Applications

Methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methiopropamine: A thiophene-based compound with stimulant properties.

    Thiopropamine: Another thiophene derivative with similar structural features.

Uniqueness

Methyl 4-({[1-(thiophen-2-yl)propan-2-yl]carbamoyl}formamido)benzoate is unique due to its combination of a thiophene ring, a benzoate ester, and a carbamoylformamido group. This unique structure allows it to interact with a broader range of molecular targets compared to simpler thiophene derivatives .

Properties

IUPAC Name

methyl 4-[[2-oxo-2-(1-thiophen-2-ylpropan-2-ylamino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11(10-14-4-3-9-24-14)18-15(20)16(21)19-13-7-5-12(6-8-13)17(22)23-2/h3-9,11H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVSVNORAQFNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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